

ertugliflozin oxidative stress degradation products

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Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

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Oxidative Degradation Products of Ertugliflozin

Under oxidative stress, **Ertugliflozin** degrades primarily into one main product. The following table summarizes the key information for this degradation product (DP) [1] [2].

Degradation Product ID	Stress Condition	Key Analytical Techniques for Characterization	Status
Degradation Product 5	Oxidative Hydrolysis [1] [2]	UHPLC-MS, HRMS, NMR [1] [2]	Novel [1]

Other research confirms the formation of a single degradation product under oxidative stress, though it is referred to as **DP1** in that study [3].

Experimental Protocols & Troubleshooting

Forced Degradation Study Protocol

To generate the oxidative degradation product, follow this standard protocol [2]:

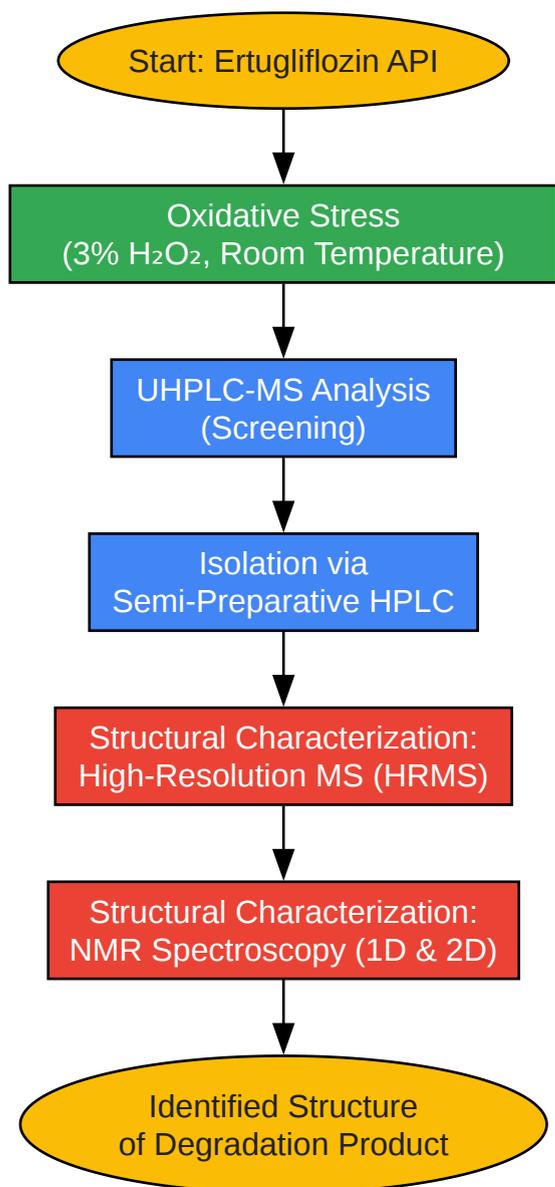
- **Stress Condition:** Expose **Ertugliflozin** to **3% hydrogen peroxide (H₂O₂)** at **room temperature** [2].
- **Sample Preparation:** After the stress study, dilute the reaction mixture to stop the degradation. Then, evaporate the solvent to obtain a solid for further analysis [2].

Analytical Method for Separation and Identification

A robust UHPLC-MS method is critical for separating and identifying the degradation products. Here is an optimized method [2]:

Parameter	Specification
Column	Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 μm) [2]
Mobile Phase A	0.1% Formic acid in water [2]
Mobile Phase B	0.1% Formic acid in acetonitrile [2]
Gradient Program	Time (min)/%B: 0/3, 0.5/3, 2.5/98, 3.5/98, 3.6/3, 4/3 [2]
Flow Rate	0.4 mL/min [2]
Column Temperature	35 °C [2]
Injection Volume	0.5 μL [2]
Detection	PDA detector and Mass Spectrometer (Dual polarity ESI) [2]

The workflow for the isolation and characterization process is as follows:



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FAQs and Troubleshooting Guide

Here are solutions to common issues you might encounter during your experiments:

- Problem: Poor resolution between the main drug peak and degradation products in HPLC/UHPLC.
 - Solution: Ensure the mobile phase uses 0.1% formic acid. The Acquity BEH C18 column with a 1.7 μm particle size provides excellent separation efficiency. Fine-tuning the gradient profile,

especially the rate of organic phase increase between 0.5 and 2.5 minutes, can further improve resolution [2].

- Problem: Inability to characterize the degradation product's exact structure.
 - Solution: Mass spectrometry alone may not be sufficient. For concrete structural confirmation, especially to distinguish between isomers and locate the exact site of modification, you must use a combination of **HRMS, 1D, and 2D NMR spectroscopy**. Isolate the pure degradation fraction first using semi-preparative HPLC [1] [2].
- Problem: The drug appears stable under oxidative conditions with very little degradation.
 - Solution: The referenced study also found **Ertugliflozin** to be "relatively stable" in oxidative conditions compared to acid hydrolysis [1] [2]. You can try increasing the reaction temperature or the concentration of hydrogen peroxide, but ensure any changes are documented and justified.
- Problem: Low recovery of the degradation product after isolation.
 - Solution: After the stress study and before preparative HPLC, neutralize the solution if needed (e.g., with a saturated $(\text{NH}_4)_2\text{CO}_3$ solution for acid degradation) and use lyophilization (freeze-drying) to gently obtain the solid residue, which helps in maximizing recovery [2].

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